1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide
Overview
Description
1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O2 and its molecular weight is 434.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a serine/threonine protein kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the downstream signaling pathways that are activated by PKB .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is involved in cellular processes such as cell survival, growth, and proliferation . By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell survival and proliferation .
Result of Action
The inhibition of PKB by the compound can lead to a decrease in cell survival and proliferation . This could potentially be beneficial in the treatment of diseases characterized by excessive cell proliferation, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution Additionally, the presence of other substances, such as food or other drugs, could affect the metabolism and excretion of the compound.
Biochemical Analysis
Biochemical Properties
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide interacts with proteins involved in cell cycle regulation, potentially leading to altered cell proliferation rates.
Cellular Effects
The effects of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the production of proteins that are crucial for cell survival and function. Additionally, 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide affects cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide involves its binding interactions with specific biomolecules. This compound binds to the active sites of certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it can interact with DNA and RNA, leading to changes in gene expression. The inhibition of kinase activity and the modulation of gene expression are key aspects of the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and metabolism. These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways.
Dosage Effects in Animal Models
The effects of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide is involved in various metabolic pathways within the cell. It interacts with enzymes that catalyze key reactions in these pathways, potentially altering the levels of metabolites and the overall metabolic flux. For example, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the nucleus, where it can interact with DNA and RNA, or it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
Subcellular Localization
The subcellular localization of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production, or it may be directed to the endoplasmic reticulum, influencing protein synthesis and folding.
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c25-18-7-5-16(6-8-18)9-12-26-24(30)17-10-13-29(14-11-17)23-22-21(27-15-28-23)19-3-1-2-4-20(19)31-22/h1-8,15,17H,9-14H2,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCOGTUIVFLAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=NC=NC4=C3OC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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